molecular formula C26H24N6O3 B2459173 N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539837-91-7

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2459173
CAS No.: 539837-91-7
M. Wt: 468.517
InChI Key: QIPCAIBRNJXAHX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and cell-permeable small molecule inhibitor that selectively targets the JAK2/STAT3 signaling pathway. This pathway is a critical mediator of cytokine signaling and is constitutively activated in a wide variety of human cancers, contributing to tumor cell proliferation, survival, angiogenesis, and immune evasion. The primary research value of this compound lies in its ability to potently suppress phosphorylated STAT3 (Tyr705), thereby disrupting the transcription of downstream oncogenes. It has demonstrated robust anti-tumor efficacy in preclinical models, including inducing cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) cell lines and suppressing tumor growth in vivo. Researchers utilize this inhibitor as a critical pharmacological tool to interrogate the specific functions of the JAK2/STAT3 axis in oncogenesis, tumor microenvironment crosstalk, and inflammatory diseases. Its well-defined mechanism of action makes it a valuable compound for validating new therapeutic strategies aimed at inhibiting this pivotal pathway. For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-20-6-4-5-7-21(20)35-3)23(17-8-10-19(34-2)11-9-17)32-26(28-16)30-24(31-32)18-12-14-27-15-13-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPCAIBRNJXAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

1,2,4-triazole derivatives are known for their antimicrobial properties , particularly against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : Studies indicate that triazolo[1,5-a]pyrimidines exhibit moderate to high antimicrobial activities against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound also demonstrates antifungal properties against pathogens like Candida albicans and Aspergillus fumigatus .

Anticancer Potential

Research has highlighted the anticancer potential of triazole derivatives. The compound's structure allows for interaction with various molecular targets involved in cancer progression:

  • Mechanisms of Action : It may inhibit key enzymes involved in tumor growth and proliferation. For example, some derivatives have been shown to inhibit the activity of metallo-β-lactamases (MBLs), which are linked to cancer cell survival .
  • Case Studies : In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural components. The presence of specific substituents can enhance or diminish their efficacy:

  • Substituent Effects : The methoxy groups present in this compound may enhance lipophilicity and improve cellular uptake, contributing to its biological activity .
  • Pyridine Interaction : The pyridinyl moiety is known to participate in hydrogen bonding with biological targets, further enhancing its pharmacological profile .

Data Tables

Biological ActivityTarget Pathogen/Cell LineIC50/EC50 ValueReference
AntibacterialE. coli12 μg/mL
AntifungalC. albicans15 μg/mL
AnticancerCancer Cell Lines30 μM

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : Triggering apoptotic pathways through modulation of Bcl-2 family proteins.
  • DNA Interaction : Potential intercalation with DNA leading to disruption of replication processes in cancer cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential candidate for developing new therapeutic agents. Its structure suggests that it may interact with biological targets involved in various diseases.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific pathways crucial for cancer cell proliferation. For instance:

  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial activity against certain bacterial strains. This opens avenues for its use in treating infections resistant to conventional antibiotics.

Drug Discovery

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its unique structural features facilitate the development of targeted therapies aimed at specific molecular targets associated with diseases.

Structure-Activity Relationship (SAR) Studies

Research has focused on modifying the compound's structure to enhance its efficacy and selectivity. Variations in substituents have resulted in derivatives with improved biological activities, which are being evaluated in preclinical models.

Bioconjugation Applications

The chemical structure of N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide allows for effective bioconjugation processes. This property is particularly useful for:

  • Diagnostic Applications : Conjugating the compound with imaging agents to create novel probes for visualizing cellular processes.
  • Therapeutic Applications : Attaching the compound to therapeutic agents to improve targeting and reduce off-target effects.

Material Science Applications

While primarily focused on medicinal chemistry, there is potential for this compound's use in material science due to its chemical stability and functional properties. Research is ongoing into its application in developing advanced materials with enhanced properties such as thermal stability and durability.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Properties
Target Compound 2-(Pyridin-4-yl), 5-Me, 7-(4-MeOPh), N-(2-MeOPh) N/A N/A Balanced solubility, H-bonding via pyridinyl and methoxy groups
7-(2-MeOPh)-N-(4-MeOPh)-5-Me-2-(2-thienyl)-triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 667902-79-6) 2-(2-Thienyl), 5-Me, 7-(2-MeOPh), N-(4-MeOPh) N/A N/A Reduced polarity due to thienyl; lower aqueous solubility
5j: 7-(3,4,5-TrimethoxyPh)-N-(4-NO₂Ph)-triazolo[1,5-a]pyrimidine 7-(3,4,5-TrimethoxyPh), N-(4-NO₂Ph) 319.9–320.8 43 High lipophilicity; nitro group increases electron-withdrawing effects
2h: 7-(3-MeOPh)-N-(4-MeOPh)-triazolo[1,5-a]pyrimidine 7-(3-MeOPh), N-(4-MeOPh), 2-((2-(1,3-dioxolan-2-yl)ethyl)thio) 251.9–253.1 N/A Enhanced metabolic stability due to dioxolane-thioether substituent

Key Differentiators of the Target Compound

  • Pyridin-4-yl vs. Thienyl/Phenyl at Position 2 : The pyridine ring’s nitrogen enhances polarity and target binding compared to thienyl (electron-rich) or phenyl (neutral) groups .
  • 4-Methoxyphenyl vs. 3/2-Methoxyphenyl at Position 7 : Para-substitution optimizes electronic effects and steric accessibility compared to meta- or ortho-substituted analogs .
  • N-(2-Methoxyphenyl)carboxamide : The ortho-methoxy group may reduce rotational freedom, improving conformational stability for receptor interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving cyclocondensation of substituted aldehydes, amines, and triazole precursors. For example:

  • Step 1 : Formation of the triazolopyrimidine core using TMDP (trimethylenediphosphine) as a catalyst in a water-ethanol solvent system (1:1 v/v) to enhance reaction efficiency (yields: 31–56%) .
  • Step 2 : Introduction of the pyridin-4-yl group via nucleophilic substitution of a chloro intermediate with pyridin-4-amine under inert conditions (N₂ atmosphere) in N-methylpyrrolidone (NMP) .
  • Step 3 : Amide bond formation at the C6 position using NMI-SO₂Cl₂-mediated coupling, achieving yields up to 90% .

Q. How is structural characterization of this compound performed, and what analytical data are critical?

  • Methodology :

  • 1H/13C NMR : Key signals include the pyridine protons (δ 8.5–8.7 ppm), methoxy groups (δ 3.7–3.9 ppm), and diastereotopic protons in the dihydro-pyrimidine ring (δ 4.1–4.3 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 524.55 [M+H]⁺) confirm molecular weight and purity .
  • X-ray crystallography : Resolves conformational ambiguities, such as the planar geometry of the triazolopyrimidine core and intermolecular hydrogen bonding .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Enterococcus faecium (e.g., compound 16 showed MIC = 2 µg/mL) .
  • Enzyme inhibition : Dihydroorotate dehydrogenase (DHODH) inhibition assays (IC₅₀ values < 50 nM for Plasmodium falciparum) .

Advanced Research Questions

Q. How can conflicting solubility and bioavailability data be resolved for this compound?

  • Methodology :

  • Solubility enhancement : Co-crystallization with DMF (dimethylformamide) improves aqueous solubility, as shown in crystal packing studies .
  • Prodrug strategies : Esterification of the carboxamide group (e.g., ethyl ester derivatives) increases membrane permeability, validated via Caco-2 cell monolayer assays .
  • Computational modeling : Predict logP values and hydrogen-bonding capacity using tools like Schrödinger’s QikProp to guide structural modifications .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Catalyst screening : TMDP outperforms traditional bases (e.g., K₂CO₃) in cyclocondensation steps, reducing side-product formation .
  • Flow chemistry : Continuous-flow systems improve reproducibility of oxidation and coupling steps, reducing reaction time by 40% .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal molar ratios (e.g., aldehyde:amine = 1:1.2) .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodology :

  • Pyridine vs. chlorophenyl substitution : Pyridin-4-yl at C2 enhances DHODH inhibition (IC₅₀ = 12 nM) compared to 4-chlorophenyl (IC₅₀ = 45 nM) .
  • Methoxy positioning : 4-Methoxyphenyl at C7 improves metabolic stability (t₁/₂ > 6 hours in liver microsomes) versus 3-methoxyphenyl (t₁/₂ = 2.5 hours) .
  • Methyl group at C5 : Critical for maintaining planar geometry; removal reduces target binding affinity by 10-fold .

Q. What computational tools validate its binding mode to biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina predicts strong π-π stacking between the triazolopyrimidine core and DHODH’s Tyr-356 residue .
  • MD simulations : GROMACS simulations (50 ns) confirm stable hydrogen bonds between the carboxamide group and Thr-218 .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1 mM NAD⁺) and enzyme sources (recombinant PfDHODH vs. human) .
  • Control compounds : Include atovaquone (PfDHODH IC₅₀ = 1.2 nM) as a benchmark to calibrate inter-lab variability .

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